4-Chlorothiazole-5-carbonyl chloride
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Overview
Description
4-Chlorothiazole-5-carbonyl chloride is a chemical compound with significant relevance in various fields of scientific research and industrial applications. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the 4-position and a carbonyl chloride group at the 5-position makes this compound highly reactive and versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carbonyl chloride typically involves the chlorination of thiazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the carbonyl chloride group at the 5-position of the thiazole ring . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, where the compound can be produced in bulk quantities for further use in various chemical processes.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiazole-5-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted thiazole derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Chlorothiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorothiazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce functional groups and modify the thiazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
4-Chlorothiazole-5-carbaldehyde: Similar in structure but with an aldehyde group instead of a carbonyl chloride group.
2-Aminothiazole: Contains an amino group at the 2-position, exhibiting different reactivity and applications.
Thiazole-4-carboxylic acid: Features a carboxylic acid group, used in different synthetic pathways and applications.
Uniqueness: 4-Chlorothiazole-5-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Properties
Molecular Formula |
C4HCl2NOS |
---|---|
Molecular Weight |
182.03 g/mol |
IUPAC Name |
4-chloro-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C4HCl2NOS/c5-3-2(4(6)8)9-1-7-3/h1H |
InChI Key |
NLFKXBFEVNOWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=O)Cl)Cl |
Origin of Product |
United States |
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